

Physical and chemical properties of 1-Aminopiperidine

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Compound of Interest

Compound Name: 1-Aminohomopiperidine

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An In-depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications

Introduction

1-Aminopiperidine, a cyclic hydrazine derivative, is a pivotal building block in modern organic and medicinal chemistry.^[1] Its structure, featuring a piperidine ring with a primary amino group attached to the nitrogen atom, imparts a unique combination of reactivity and conformational properties. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties, synthesis, reactivity, and applications of 1-aminopiperidine. As a versatile intermediate, it plays a crucial role in the synthesis of a wide array of pharmaceuticals and agrochemicals, often serving to enhance properties like solubility and bioavailability in target molecules.^[1]

Core Chemical and Physical Properties

1-Aminopiperidine is typically a colorless to slightly yellow clear liquid under standard conditions.^{[1][2]} The presence of the N-amino group significantly influences its physical and chemical characteristics compared to its parent heterocycle, piperidine.

Physicochemical Data Summary

The fundamental properties of 1-aminopiperidine are summarized in the table below for quick reference. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification techniques.

Property	Value	Source(s)
CAS Number	2213-43-6	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₁₂ N ₂	[1] [2] [4] [5]
Molecular Weight	100.16 g/mol	[2] [5] [6]
Appearance	Colorless to slightly yellow clear liquid	[1] [7]
Boiling Point	146 °C (at 730 mmHg)	[4] [6]
Density	0.928 g/mL (at 25 °C)	[4] [6]
Refractive Index (n ²⁰ /D)	1.475	[4] [6]
Flash Point	36 °C (96.8 °F)	
pKa (Predicted)	8.19 ± 0.20	[4] [8]
IUPAC Name	piperidin-1-amine	[2]
SMILES	C1CCN(CC1)N	[2]
InChIKey	LWMPFIOTEAXAGV-UHFFFAOYSA-N	[2] [4]

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for the unambiguous identification and quality assessment of 1-aminopiperidine.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on carbons adjacent to the ring nitrogen (C2 and C6) will appear as a multiplet, as will the protons at the C3, C4, and C5 positions. A distinct, often broad, singlet corresponding to the two protons of the primary amine (-NH₂) will also be present.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the piperidine ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions due to the molecule's symmetry.

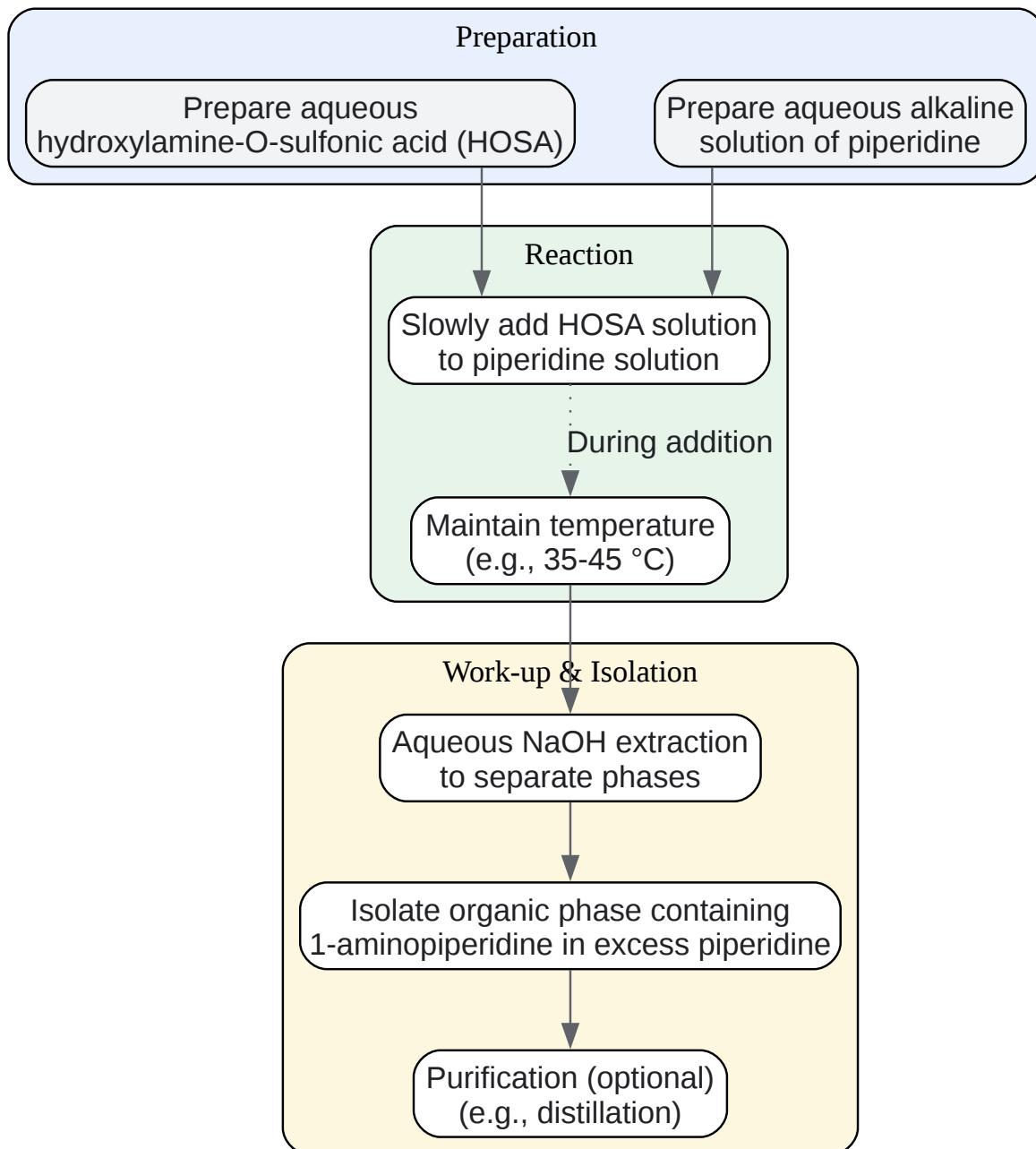
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for N-H stretching vibrations characteristic of a primary amine in the region of $3300\text{-}3500\text{ cm}^{-1}$. C-H stretching vibrations for the methylene groups will appear just below 3000 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) at $m/z = 100$.^[9] The fragmentation pattern is a key identifier, with common fragments arising from the loss of the amino group or cleavage of the piperidine ring.^[2]

Synthesis of 1-Aminopiperidine

The synthesis of 1-aminopiperidine is most commonly achieved through the amination of piperidine. One industrially relevant and efficient method involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.^{[10][11]} The careful control of stoichiometry and temperature is crucial for achieving high yield and purity.^[10]

General Synthesis Workflow

The diagram below outlines the key stages in a typical synthesis of 1-aminopiperidine from piperidine and HOSA.



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General workflow for 1-aminopiperidine synthesis.

Detailed Experimental Protocol: Synthesis from Piperidine and HOSA

This protocol is a representative example based on established methods.[\[10\]](#)

- Reactor Setup: Charge a suitable reaction vessel with water and sodium hydroxide pellets. Heat the mixture to 60-70 °C to ensure complete dissolution of the sodium hydroxide.
- Piperidine Addition: Cool the caustic solution to approximately 50-60 °C and add piperidine. Stir for 15-20 minutes to form a homogeneous solution, then cool the mixture to the target reaction temperature, typically between 35-45 °C.[\[10\]](#) The use of excess piperidine (e.g., a piperidine to HOSA molar ratio of at least 2:1, preferably around 3:1) is critical to maximize the formation of the desired product and minimize side reactions.[\[10\]](#)
- HOSA Addition: In a separate vessel, prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid.
- Reaction Execution: Add the HOSA solution to the alkaline piperidine solution dropwise or in a controlled, stepwise fashion over a period of 1 to 4 hours.[\[10\]](#) The slow addition and rigorous temperature control are paramount to manage the exothermic nature of the reaction.
- Work-up: Upon completion, perform several extractions with an aqueous sodium hydroxide solution. This step neutralizes any remaining acidic species and facilitates the separation of the organic phase from the aqueous phase.
- Isolation: The desired product, 1-aminopiperidine, is recovered as a solution within the unreacted excess piperidine in the organic layer.[\[10\]](#)
- Purification (Optional): If high purity is required, the 1-aminopiperidine can be isolated from the excess piperidine via fractional distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The reactivity of 1-aminopiperidine is dominated by the nucleophilic primary amino group. This functionality makes it a valuable reactant for forming various chemical bonds and molecular scaffolds.

- Hydrazone Formation: 1-Aminopiperidine readily reacts with aldehydes and ketones to form stable N-piperidinylhydrazones. This reaction is a cornerstone of its utility in dynamic

covalent chemistry and the synthesis of complex molecules.[4][11]

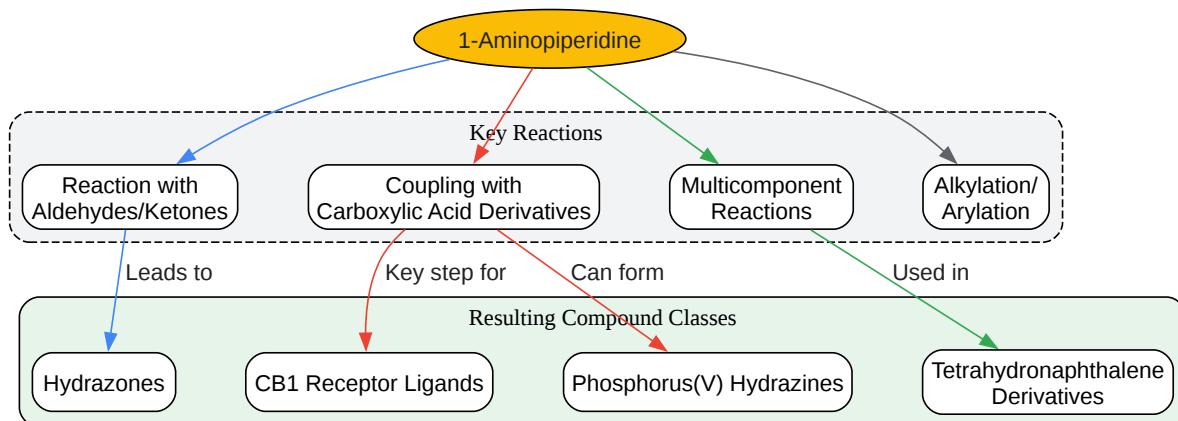
- Amide Bond Formation: It can be acylated by reacting with acid chlorides, anhydrides, or activated esters to form N-piperidinylamides.
- Reductive Amination: The primary amine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form substituted hydrazines.
- Metal Complex Formation: The lone pairs on both nitrogen atoms allow 1-aminopiperidine to act as a ligand, forming coordination complexes with various metals. For instance, it reacts with aluminum hydride and gallium hydride to form corresponding hydrazides.

Applications in Research and Drug Development

1-Aminopiperidine is not merely a chemical curiosity; it is a workhorse intermediate in the creation of high-value, biologically active molecules.[1] Its incorporation into a drug candidate can modulate physicochemical properties and receptor binding affinity.

Role as a Versatile Synthetic Building Block

The piperidine moiety is a common structural motif in many pharmaceuticals. 1-Aminopiperidine provides a direct and efficient entry point for introducing this scaffold or for using the exocyclic amine as a reactive handle for further elaboration.



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Role of 1-aminopiperidine as a versatile building block.

Specific Pharmaceutical Applications

- **Cannabinoid Receptor Ligands:** It is a key reactant in the synthesis of CB1 cannabinoid receptor ligands.^{[4][11]} These compounds have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and neurological disorders.^{[1][12]} For example, N-aminopiperidine hydrochloride is a crucial intermediate in the synthesis of Rimonabant, a known cannabinoid receptor antagonist.^[12]
- **Enzyme Inhibitors:** Derivatives of aminopiperidine have been explored as inhibitors for various enzymes. For instance, it has been noted for its ability to inhibit phospholipase A2, an enzyme implicated in inflammatory pathways.^[11]
- **General Drug Scaffolds:** The 4-aminopiperidine scaffold, a related structure, is found in numerous therapeutic agents. While distinct from 1-aminopiperidine, the synthetic strategies and biological importance of the piperidine ring are shared themes.^[13]

Safety, Handling, and Storage

As a reactive chemical, 1-aminopiperidine must be handled with appropriate precautions.

- **Hazards:** It is a flammable liquid and vapor.[3][14] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][14] It may also cause respiratory irritation.[3][14]
- **Handling:** Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Use spark-proof tools and take precautionary measures against static discharge.[3][14]
- **Storage:** Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3] Keep containers tightly closed. It is recommended to store in a freezer under an inert atmosphere for long-term stability.[4][8]
- **Incompatibilities:** Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Conclusion

1-Aminopiperidine is a compound of significant utility in chemical synthesis and pharmaceutical development. Its well-defined physical properties, predictable reactivity centered on the N-amino group, and established synthetic routes make it an invaluable tool for chemists. From the creation of complex hydrazones to its role as a foundational piece in the architecture of potent CB1 receptor ligands, 1-aminopiperidine continues to be a key player in the advancement of organic chemistry and the discovery of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

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